molecular formula C17H13N5O2 B1680830 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea CAS No. 792173-99-0

1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea

Número de catálogo: B1680830
Número CAS: 792173-99-0
Peso molecular: 319.32 g/mol
Clave InChI: AKMNUCBQGHFICM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : SB 334867 se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 2-metilbenzoxazol con isocianato de 1,5-naftiridin-4-ilo para formar el derivado de urea deseado . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y temperaturas controladas para garantizar la formación del producto deseado.

Métodos de producción industrial: : Si bien los métodos específicos de producción industrial para SB 334867 no están ampliamente documentados, la síntesis probablemente implicaría la ampliación de los procedimientos de laboratorio con optimizaciones para el rendimiento y la pureza. Esto podría incluir el uso de reactores automatizados y sistemas de purificación para manejar cantidades mayores de reactivos y productos.

Comparación Con Compuestos Similares

Compuestos similares

Singularidad: : SB 334867 es único por su alta selectividad para el receptor OX1, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de este subtipo de receptor sin los efectos confusos en los receptores OX2 . Esta selectividad permite investigaciones más precisas sobre el papel de los receptores OX1 en varios procesos fisiológicos y patológicos.

Actividad Biológica

1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea, also known as SB-334867, is a compound with significant biological activity, primarily recognized as a selective antagonist of the orexin receptor subtype OX1. This compound has garnered attention in pharmacological research due to its potential applications in treating conditions related to sleep regulation and appetite control.

  • Molecular Formula : C₁₇H₁₃N₅O₂
  • Molecular Weight : 319.32 g/mol
  • CAS Number : 792173-99-0
  • Structure : The compound features a dual-ring structure that combines a benzo[d]oxazole moiety with a naphthyridine component, enhancing its biological activity compared to simpler analogs.

This compound acts by selectively inhibiting the orexin receptor OX1, which plays a crucial role in regulating feeding behavior and the sleep-wake cycle. By blocking the interaction of orexin-A and orexin-B with the OX1 receptor, this compound can significantly decrease food intake and modulate behaviors associated with addiction and metabolic disorders.

Orexin Receptor Antagonism

Research indicates that SB-334867 exhibits approximately 50 times greater selectivity for the OX1 receptor compared to the OX2 receptor. This selectivity is essential for studying orexin signaling pathways without confounding effects from OX2 receptor interactions.

Key Findings from Studies

  • Appetite Regulation : In animal models, administration of SB-334867 led to a dose-dependent reduction in food intake, demonstrating its potential for treating obesity and related metabolic disorders .
  • Sleep Modulation : The compound has been investigated for its effects on sleep patterns, suggesting a role in managing sleep disorders such as narcolepsy.
  • Addiction Research : A study highlighted that SB-334867 reduced reinstatement of ethanol-seeking behavior in animal models, indicating its potential utility in addiction therapies .

Case Studies

Several studies have explored the pharmacological effects of SB-334867:

StudyFocusFindings
Cho et al. (2012)Ethanol-seeking behaviorDemonstrated that SB-334867 reduced reinstatement induced by ethanol-associated stimuli but not natural rewards .
Research on Sleep RegulationSleep DisordersInvestigated the role of SB-334867 in modulating sleep patterns and its potential therapeutic effects on narcolepsy.
Appetite Control StudiesObesityFound that this compound effectively decreases food intake in various animal models.

Synthesis and Reactivity

The synthesis of this compound involves multiple steps requiring careful optimization to achieve high yields and purity. Key synthetic methods include nucleophilic substitutions and reactions involving electrophilic aromatic substitutions due to the presence of reactive functional groups.

Synthetic Route Overview

  • Starting Materials : The synthesis typically begins with commercially available precursors.
  • Key Reagents : Common reagents include DMSO and ethanol under specific catalytic conditions.
  • Purification Techniques : Advanced purification methods are employed to isolate the final product effectively.

Q & A

Basic Research Questions

Q. What is the pharmacological target of SB334867, and how does its selectivity impact experimental design?

SB334867 is a selective orexin-1 (OX1) receptor antagonist with high affinity for hypocretin receptor-1 (Hcrt-r1) . Its selectivity allows researchers to isolate OX1-mediated pathways in behavioral studies, such as alcohol-seeking or stress-induced reinstatement models. Methodologically, this specificity requires validation via receptor-binding assays and comparative studies with OX2 antagonists (e.g., TCS-OX2-29) to confirm target engagement .

Q. What are the recommended solvent systems and solubility parameters for SB334867 in in vitro and in vivo studies?

SB334867 has limited aqueous solubility (<1 mg/ml in water) but dissolves well in DMSO (63 mg/ml) and ethanol (3 mg/ml). For in vivo administration, a 10 mM stock solution in DMSO is typically diluted in saline or vehicle to achieve working concentrations (e.g., 1–10 mg/kg intraperitoneal dosing). Critical considerations include maintaining DMSO concentrations ≤0.05% in final solutions to avoid solvent toxicity .

Q. How does SB334867 differentiate between drug-seeking and natural reward behaviors in preclinical models?

In conditioned reinstatement studies, SB334867 dose-dependently reduces ethanol (EtOH)-seeking behavior (1–10 mg/kg, IP) but does not affect reinstatement driven by natural rewards like sucrose or saccharin. This distinction is experimentally validated using operant self-administration paradigms with discriminative stimuli (e.g., olfactory/auditory cues) and extinction-reinstatement protocols .

Advanced Research Questions

Q. How do contradictory findings on SB334867’s efficacy in stress-induced vs. cue-induced reinstatement inform mechanistic hypotheses?

Early studies reported SB334867 blocked stress-induced alcohol and sugar seeking, but later work showed no effect on natural reward reinstatement. This discrepancy suggests divergent neural mechanisms: stress-induced reinstatement may involve broader hypothalamic-pituitary-adrenal (HPA) axis activation, while cue-driven EtOH seeking is selectively modulated by Hcrt-r1 in the lateral hypothalamus (LH). Experimental reconciliation requires parallel assays comparing pharmacological effects under stress (e.g., yohimbine) vs. conditioned cues .

Q. What experimental controls are critical when interpreting SB334867’s effects on neuronal excitability in electrophysiological studies?

Electrophysiological protocols using SB334867 must account for DMSO solvent effects (e.g., ≤0.05% final concentration) and include baseline recordings pre/post-drug application. For example, in paraventricular nucleus (PVN) slice preparations, SB334867 reversibly inhibits orexin-A-induced sympathetic activation, but control experiments with vehicle (DMSO alone) are essential to isolate receptor-specific effects .

Q. How can researchers address variability in SB334867’s efficacy across rodent strains and addiction models?

Strain-specific differences (e.g., alcohol-preferring rats vs. Long-Evans rats) influence SB334867’s behavioral outcomes. To mitigate variability, studies should:

  • Standardize conditioning phases (e.g., 10% EtOH vs. SuperSac [3% glucose/0.125% saccharin]).
  • Use within-subject designs for dose-response comparisons.
  • Validate Hcrt-r1 expression levels in target brain regions (e.g., LH, PVN) via qPCR or immunohistochemistry .

Q. What molecular dynamics or structural insights explain SB334867’s selectivity for Hcrt-r1 over Hcrt-r2?

SB334867’s urea scaffold facilitates hydrogen bonding with Hcrt-r1’s transmembrane domains (TMDs), particularly residues in TM3 and TM5. Computational modeling shows weaker interactions with Hcrt-r2 due to divergent extracellular loop conformations. Experimental validation involves mutagenesis studies (e.g., Hcrt-r1 D203A mutants) and competitive binding assays with radiolabeled orexin-A .

Q. Data Contradiction Analysis

Q. Why does SB334867 block stress-induced reinstatement of sugar seeking in some studies but not others?

Discrepancies arise from differences in stressor type (pharmacological vs. footshock) and reward salience. For example, yohimbine (an α2-adrenergic antagonist) potentiates HPA axis activation, which may recruit OX1-independent pathways. In contrast, SB334867 consistently blocks cue-induced EtOH seeking, suggesting Hcrt-r1’s role is context-dependent. Researchers should standardize stress protocols and include dual-reinforcer paradigms (e.g., EtOH + sugar) to dissect these pathways .

Q. Methodological Recommendations

  • Dosage Optimization : For behavioral studies, start with 3 mg/kg IP (effective in reducing EtOH-seeking without motor impairment) and titrate to 10 mg/kg for maximal effect .
  • Solution Stability : Prepare fresh DMSO stocks monthly; avoid freeze-thaw cycles to prevent compound degradation .
  • Control Groups : Include OX2 antagonists (e.g., TCS-OX2-29) and vehicle controls to rule off-target effects .

Propiedades

IUPAC Name

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14/h2-9H,1H3,(H2,18,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMNUCBQGHFICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249889-64-3
Record name 1-(2-Methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249889643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sb-334867a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2-methyl-6-benzoxazole carboxylic acid (1.060 g) in toluene (111 ml) solution, triethylamine (0.867 ml) and N,N-dimethylformamide (22 ml) were added. To this mixture, diphenyl phosphoryl azide (1.65 ml) was added and stirred at 65° C. for an hour. The reaction mixture was cooled to room temperature, added with 4-amino-1,5-naphthyridine (0.878 g), and the resulting mixture was stirred at 65° C. for another 72 hours. The cooled mixture was diluted with ethyl acetate and washed with a saturated aqueous sodium carbonate. The organic layer was dried with magnesium sulfate and the solvent was distilled away to obtain a crude product of 1-(2-methylbenzoxazole-6-yl)-3-[1,5]naphthyridine-4-yl urea for 0.797 g. The crude product was dissolved in ethyl acetate at 60° C., added with 4N-hydrogen chloride-ethyl acetate solution and stirred on ice. The precipitated hydrochloride was filtrated, air-dried at 60° C. to obtain 840 mg of the title compound (CAS No. 249889-64-3). The structure of the obtained title compound and results from NMR measurement were as follows.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.867 mL
Type
reactant
Reaction Step One
Quantity
111 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Quantity
0.878 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.